5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
A similar compound, a fluorinated pyrazole, has been shown to have a high binding affinity to thehuman estrogen alpha receptor (ERα) . ERα plays a crucial role in the growth and development of some types of breast cancer .
Mode of Action
The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Biochemical Pathways
The interaction of similar fluorinated pyrazoles with erα suggests that it may influence pathways related to estrogen signaling .
Result of Action
Similar fluorinated pyrazoles have been reported to exhibit anti-cancer activity against breast cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like pyrazoloquinolines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 8-hydroxyquinoline and chloroquine share structural similarities with pyrazoloquinolines.
Fluorinated Aromatics: Compounds such as 4-fluorobenzaldehyde and 2-fluorophenol have similar fluorine-containing aromatic structures.
Uniqueness
5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of a pyrazoloquinoline core with benzyl and fluorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-benzyl-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c24-17-8-6-16(7-9-17)22-20-14-28(13-15-4-2-1-3-5-15)21-11-10-18(25)12-19(21)23(20)27-26-22/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDTLMEWNEDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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